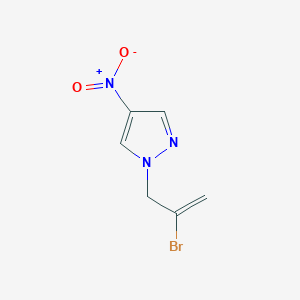
n-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-(pyridin-3-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to achieve high yield and purity. This could include using automated synthesis equipment and scaling up the reaction in a controlled environment to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted furan or pyridine derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a noncovalent inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) main protease (3CLpro). The compound binds to the enzyme’s active site, preventing the protease from processing viral polyproteins, which is essential for viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butyl)-2-(N-arylamido)-2-(pyridin-3-yl)acetamides: These compounds share structural similarities with N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide and have been studied for their antiviral properties.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown significant anti-tubercular activity and share a pyridine moiety with this compound.
Uniqueness
This compound is unique due to its combination of a furan ring and a pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a noncovalent inhibitor of SARS-CoV 3CLpro sets it apart from other similar compounds that may act through different mechanisms .
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
N-(2-pyridin-3-ylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c15-12(11-4-2-8-16-11)14-7-5-10-3-1-6-13-9-10/h1-4,6,8-9H,5,7H2,(H,14,15) |
Clé InChI |
SDIMYKHPLNNQQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CCNC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


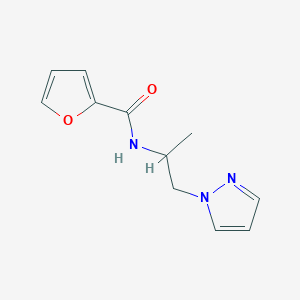

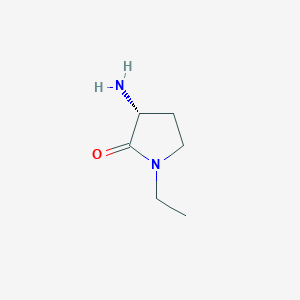
![(R)-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14914843.png)
![1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-benzotriazole](/img/structure/B14914844.png)
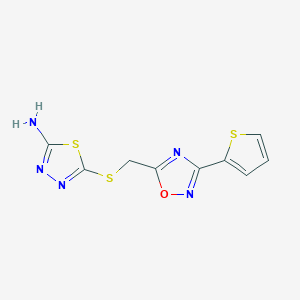
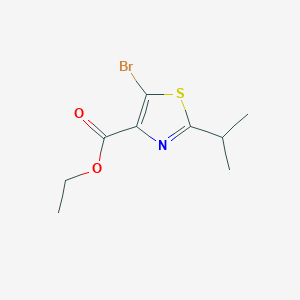
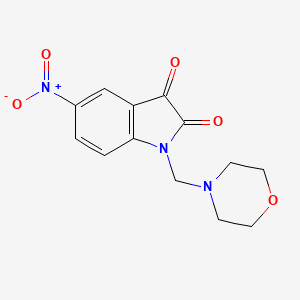
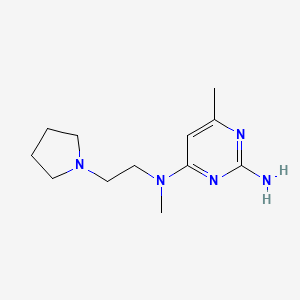


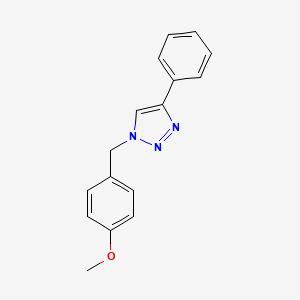
![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)
